3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone
Description
The chemical compound 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is an organic molecule characterized by a propiophenone (B1677668) backbone. This core structure is distinguished by the presence of an iodine atom on the phenyl ring and a 1,3-dioxane (B1201747) ring attached to the propyl chain. Its systematic IUPAC name is 1-(3-iodophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.
Below is a summary of its key chemical identifiers:
| Identifier | Value |
| IUPAC Name | 1-(3-iodophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
| Molecular Formula | C₁₃H₁₅IO₃ |
| Molecular Weight | 346.17 g/mol |
| CAS Number | 898785-52-9 |
This data is compiled from publicly available chemical databases.
In the broader context of modern organic chemistry, this compound is significant as a multifunctional synthetic intermediate. The presence of an aryl iodide group makes it a prime candidate for a variety of cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules. The ketone functionality and the 1,3-dioxane acetal (B89532) offer orthogonal reactivity, allowing for selective chemical manipulations at different points in a synthetic sequence.
The propiophenone skeleton itself is a common feature in many biologically active compounds and serves as a versatile template for drug discovery. The specific substitution pattern of this molecule, with the iodo group at the meta-position of the phenyl ring and the dioxane moiety on the side chain, provides a unique spatial arrangement of functional groups that can be exploited in the design of novel chemical entities.
The academic and industrial research interest in molecules like this compound stems from the well-established utility of its core components.
Aryl-Iodinated Propiophenones:
Aryl iodides are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond. This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides more reactive in a variety of important reactions, including:
Palladium-catalyzed cross-coupling reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, among others, frequently employ aryl iodides as the electrophilic partner. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Formation of organometallic reagents: Aryl iodides can be readily converted to organolithium and Grignard reagents, which are powerful nucleophiles for the construction of new chemical bonds.
Hypervalent iodine chemistry: The iodine atom can be oxidized to higher valence states, leading to a rich and diverse range of reactivity.
The propiophenone core, an aryl alkyl ketone, is a structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities. The combination of the reactive aryl iodide with the propiophenone scaffold creates a versatile building block for the synthesis of complex molecular targets.
1,3-Dioxane Scaffolds:
The 1,3-dioxane moiety is a cyclic acetal that serves several critical functions in organic synthesis:
Protecting Group: 1,3-dioxanes are commonly used as protecting groups for 1,3-diols. Their stability to a wide range of reaction conditions, coupled with their straightforward installation and removal, makes them an invaluable tool in multistep synthesis.
Chiral Auxiliaries: Chiral 1,3-dioxanes, derived from chiral 1,3-diols, can be used to induce stereoselectivity in a variety of chemical transformations.
Conformational Control: The rigid chair-like conformation of the 1,3-dioxane ring can be used to control the stereochemical outcome of reactions on adjacent parts of a molecule.
The convergence of these two valuable structural motifs in this compound results in a molecule with significant potential as a versatile intermediate for the synthesis of a wide range of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKJNJAZQKZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645901 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-49-4 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1,3 Dioxan 2 Yl 3 Iodopropiophenone
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of the target molecule reveals several logical disconnection points. The primary strategies involve cleaving the C-C bond of the propiophenone (B1677668) backbone and disconnecting the 1,3-dioxane (B1201747) protecting group.
Disconnection Strategies for the 1,3-Dioxane Moiety
The 1,3-dioxane ring is an acetal (B89532), which serves as a protecting group for a carbonyl functionality. The most straightforward disconnection involves a hydrolysis reaction, revealing a β-ketoaldehyde. This disconnection points to a precursor molecule, 3-oxo-3-(3'-iodophenyl)propanal. Further disconnection of this intermediate is discussed in the subsequent section.
Another strategy involves a transacetalization reaction, where the 1,3-dioxane is formed from a more stable or readily available acetal. nih.gov This approach can be advantageous under specific reaction conditions to avoid harsh acidic environments that might be incompatible with other functional groups in the molecule.
Disconnection Strategies for the 3'-Iodopropiophenone Moiety
The 3'-iodopropiophenone core can be disconnected in several ways, primarily through strategies targeting the formation of the ketone.
Friedel-Crafts Acylation: A classic approach is the disconnection of the bond between the carbonyl carbon and the iodinated aromatic ring. This leads to 3-iodobenzoyl chloride (or a related acylating agent) and a suitable three-carbon synthon. However, a more common variant of Friedel-Crafts acylation would involve the acylation of iodobenzene with propanoyl chloride. rsc.orgmasterorganicchemistry.com This reaction is a well-established method for forming aryl ketones. chegg.comchegg.com
Organometallic Addition: An alternative disconnection involves the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This suggests the use of an organometallic reagent, such as a Grignard or organolithium reagent derived from an iodinated aromatic precursor, which would then react with a suitable electrophile like propanenitrile or propanoic anhydride.
Oxidation: A third strategy involves the oxidation of a secondary alcohol precursor, 1-(3'-iodophenyl)propan-1-ol. This alcohol can be synthesized via the Grignard reaction between 3-iodobenzaldehyde and ethylmagnesium bromide.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target molecule relies on the efficient preparation of key precursors for both the iodinated aromatic portion and the protected carbonyl chain.
Preparation of Iodinated Aromatic Precursors for Propiophenone Moiety Construction
From Benzoic Acid: 3-Iodobenzoic acid can be prepared from benzoic acid through electrophilic iodination. prepchem.com This can be achieved using iodine in the presence of a strong acid and a silver salt. prepchem.com 3-Iodobenzoic acid is a versatile precursor that can be converted to the corresponding acyl chloride for Friedel-Crafts reactions or reduced to 3-iodobenzaldehyde. guidechem.com
From Benzaldehyde: 3-Iodobenzaldehyde is another valuable precursor. It can be synthesized by the direct iodination of benzaldehyde. biocompare.comsigmaaldrich.com This intermediate is particularly useful for building the propiophenone side chain via reactions like Grignard addition followed by oxidation.
From Arylhydrazines: Arylhydrazines can be converted to aryl iodides using iodine. acs.org This method offers an alternative route to iodinated aromatic compounds.
Below is a table summarizing key iodinated aromatic precursors and their properties:
| Compound Name | Molecular Formula | Melting Point (°C) | Key Synthetic Applications |
|---|---|---|---|
| 3-Iodobenzoic acid | C7H5IO2 | 185-187 | Precursor for acyl chlorides in Friedel-Crafts reactions. guidechem.comchemicalbook.com |
| 3-Iodobenzaldehyde | C7H5IO | 57-60 | Used in Grignard reactions to build the propiophenone side chain. sigmaaldrich.com |
| 3-Iodobenzonitrile | C7H4IN | 40-43 sigmaaldrich.com | Can be converted to the corresponding ketone via Grignard reaction. scbt.com |
Synthesis of Carbonyl Compounds and 1,3-Diols for 1,3-Dioxane Formation
The formation of the 1,3-dioxane ring requires a 1,3-diol and a carbonyl compound.
1,3-Propanediol (B51772): This is a readily available chemical. wikipedia.org It can be synthesized through the hydration of acrolein followed by hydrogenation or via the hydroformylation of ethylene oxide. nih.govfrontiersin.org Biotechnological routes for its production from glycerol are also well-established. alfa-chemistry.comrsc.org
3-Oxopropanal Precursors: The direct handling of 3-oxopropanal can be challenging due to its reactivity. Therefore, it is often generated in situ or used in a protected form. Malonaldehyde bis(diethyl acetal) or malonaldehyde bis(dimethyl acetal) are common precursors that can be hydrolyzed under acidic conditions to generate the required dicarbonyl compound. merckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com
The table below lists the key precursors for the 1,3-dioxane moiety:
| Compound Name | Molecular Formula | Boiling Point (°C) | Key Synthetic Applications |
|---|---|---|---|
| 1,3-Propanediol | C3H8O2 | 214 | Diol component for 1,3-dioxane formation. wikipedia.org |
| Malonaldehyde bis(diethyl acetal) | C11H24O4 | 220 sigmaaldrich.com | Protected form of malonaldehyde. sigmaaldrich.com |
| Malonaldehyde bis(dimethyl acetal) | C7H16O4 | 183 | Protected form of malonaldehyde. merckmillipore.commerckmillipore.com |
Formation of the 1,3-Dioxane Ring System
The final key step in the synthesis is the formation of the 1,3-dioxane ring. This is typically achieved through the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol. organic-chemistry.orgyoutube.com The reaction is an equilibrium process, and the removal of water, often by azeotropic distillation using a Dean-Stark apparatus, drives the reaction to completion. organic-chemistry.org
A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and sulfuric acid, as well as Lewis acids such as zirconium tetrachloride. organic-chemistry.orggoogle.com The choice of catalyst and reaction conditions can be optimized to ensure high yields and compatibility with the rest of the molecule. organic-chemistry.org
Transacetalization is another effective method for forming 1,3-dioxanes. thieme-connect.de This involves reacting a 1,3-diol with an existing acetal, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. thieme-connect.de This method can be particularly mild and efficient.
Acetalization/Ketalization Reactions: Catalysis and Optimization
The formation of the 1,3-dioxane ring from a ketone precursor, such as a suitably substituted 3-halopropiophenone, and 1,3-propanediol is a cornerstone of this synthesis. This reversible reaction, known as ketalization, requires a catalyst and the removal of water to drive the equilibrium towards the product.
Brønsted acids are frequently employed as catalysts for the formation of 1,3-dioxanes. Protic acids, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), are effective in protonating the carbonyl oxygen of the propiophenone derivative. This activation facilitates nucleophilic attack by the hydroxyl groups of 1,3-propanediol, leading to the formation of a hemiketal intermediate, which then cyclizes to form the stable 1,3-dioxane ring. The choice of a Brønsted acid catalyst can be critical, with stronger acids potentially leading to undesired side reactions, necessitating careful control of reaction conditions.
Lewis acids offer an alternative and often milder approach to catalyzing ketalization reactions. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Zirconium tetrachloride (ZrCl₄) has emerged as a highly efficient and chemoselective catalyst for acetalization and ketalization. thieme-connect.com It can be used in catalytic amounts under mild conditions to promote the reaction between carbonyl compounds and diols. thieme-connect.com One of the advantages of ZrCl₄ is its ability to catalyze the reaction with high yields and with a straightforward workup procedure. thieme-connect.com
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) is another powerful Lewis acid catalyst for the formation of acetals and ketals. frontiersin.org It is particularly useful for reactions involving acid-sensitive substrates due to its mild nature. frontiersin.org The catalytic activity of Ce(OTf)₃ in the presence of a trialkyl orthoformate allows for the efficient protection of aldehydes and ketones. frontiersin.org
The following table summarizes the key features of these Lewis acid catalysts:
| Catalyst | Key Features | Typical Conditions |
| Zirconium tetrachloride (ZrCl₄) | High efficiency, chemoselectivity, mild conditions. thieme-connect.com | Catalytic amount, often in an inert solvent like dichloromethane. thieme-connect.com |
| Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) | Mild, suitable for acid-sensitive substrates, high yields. frontiersin.org | Catalytic amount, often with a trialkyl orthoformate. frontiersin.org |
To ensure a high yield of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, the water generated during the ketalization reaction must be continuously removed.
The Dean-Stark apparatus is a classic and effective method for water removal. nih.gov The reaction is typically conducted in a solvent that forms an azeotrope with water, such as toluene or benzene. As the mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the side arm of the apparatus. The denser water separates and can be drained off, while the solvent returns to the reaction flask, thus driving the equilibrium towards the formation of the dioxane. nih.gov
Molecular sieves , particularly 3Å or 4Å zeolites, are another widely used method for in-situ water removal. nih.gov These porous aluminosilicates selectively adsorb water molecules from the reaction mixture, effectively sequestering the byproduct and pushing the reaction to completion. nih.gov The use of powdered molecular sieves can increase the surface area and efficiency of water absorption. researchgate.net
Photo-Aerobic Selenium-π-Acid Multicatalysis in 1,3-Dioxane Derivative Synthesis
Recent advancements in synthetic methodology have introduced novel approaches such as photo-aerobic selenium-π-acid multicatalysis for the synthesis of complex cyclic structures, including 1,3-dioxane derivatives. This method involves the activation of a carbon-carbon double bond in a homoallylic carbonate by the interplay of a pyrylium dye photocatalyst and a diselane catalyst, using ambient air as the oxidant and visible light as the energy source. ijapbc.comnih.gov While not a direct method for the synthesis of this compound from a propiophenone precursor, this innovative strategy could potentially be adapted to construct the dioxane ring system through a different synthetic disconnection, for instance, from an appropriately substituted unsaturated precursor.
Cyclodimerization Approaches to Dioxane Derivatives
Cyclodimerization reactions offer another pathway to 1,4-dioxane derivatives. For instance, the cyclodimerization of epoxides, promoted by Lewis acids like BF₃·Et₂O, can yield symmetrical 1,4-dioxane structures. While this method typically produces 1,4-dioxanes, modifications of the starting materials and reaction conditions could potentially be explored for the synthesis of 1,3-dioxane systems. The cyclodimerization of ethylene oxide, for example, can be catalyzed by elemental iodine in a sulfolane diluent to form 1,4-dioxane and 2-methyl-1,3-dioxolane.
Stereochemical Control and Diastereoselectivity in Dioxane Formation
When the propiophenone precursor contains stereocenters, or when chiral diols are used, the formation of the 1,3-dioxane ring can lead to the creation of new stereocenters. Controlling the stereochemical outcome of this reaction is crucial for the synthesis of enantiomerically pure target molecules. The diastereoselectivity of 1,3-dioxane formation is influenced by several factors, including the choice of catalyst, reaction temperature, and the steric and electronic properties of the substrates. For instance, the reaction of meso-1,3-diols with ketones can lead to the stereoselective formation of 1,3-dioxanes. The conformational preferences of the transition state, often a chair-like structure, play a significant role in determining the final stereochemistry of the product. The use of chiral catalysts or auxiliaries can also be employed to induce facial selectivity in the nucleophilic attack on the carbonyl group, leading to the preferential formation of one diastereomer.
Introduction of the Iodine Moiety
The introduction of an iodine atom onto an aromatic ring is a critical transformation in the synthesis of aryl iodides, which are valuable intermediates in organic chemistry. These compounds are particularly important for forming new carbon-carbon bonds through various coupling reactions. For a molecule like this compound, the iodine atom is attached to the phenyl ring of the propiophenone structure. Several methodologies can be employed to achieve this, each with its own set of advantages and limitations.
Direct Halogenation Strategies on Aromatic Systems
Direct iodination of aromatic compounds involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom, a classic example of electrophilic aromatic substitution (SEAr). nih.gov However, direct iodination with molecular iodine (I₂) is often more challenging than chlorination or bromination because iodine is the least reactive halogen, and the reaction is reversible. nih.gov To overcome this, an oxidizing agent is typically required to convert I₂ into a more potent electrophilic species.
Common strategies for the direct iodination of arenes include:
Iodine in the presence of an oxidizing agent: Reagents like nitric acid, hydrogen peroxide, or persulfates are used to oxidize I₂ to an electrophilic iodine species. For instance, a combination of iodine and nitric acid in acetic acid can be used, where the active iodinating species is believed to be protonated nitroiodide (NO₂I). researchgate.net
Using N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. In the presence of a catalytic amount of a strong acid like trifluoroacetic acid or triflic acid, NIS can regioselectively iodinate electron-rich aromatic compounds under mild conditions. nih.govresearchgate.net
Iodine Monochloride (ICl): This interhalogen compound is more reactive than iodine itself and can be used for the direct iodination of aromatic rings.
Silver Salt-Mediated Iodination: Systems like Ag₂SO₄/I₂ can be employed for the iodination of certain aromatic compounds, including those with deactivating groups. researchgate.net
The regioselectivity of direct iodination is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For a precursor to this compound, the acyl group is a meta-director and a deactivator. Therefore, direct iodination would be expected to occur at the meta position relative to the carbonyl group.
| Iodination Method | Reagents | Key Features |
| Oxidative Iodination | I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂) | Requires activation of I₂; reaction is driven to completion. |
| N-Iodosuccinimide | NIS + Acid Catalyst (e.g., TFA) | Mild conditions; good for electron-rich arenes. researchgate.net |
| Iodine Monochloride | ICl | More reactive than I₂. |
| Silver-Mediated | I₂ + Silver Salt (e.g., Ag₂SO₄) | Effective for some deactivated systems. researchgate.net |
Applications of Hypervalent Iodine Reagents and Iodonium Salts in Aryl Iodide Formation
Hypervalent iodine compounds, particularly those in the +3 oxidation state (iodine(III) reagents), have become powerful tools in modern organic synthesis due to their mild nature, high selectivity, and low toxicity compared to many heavy metals. researchgate.netarkat-usa.org They can be used in various oxidative transformations, including the formation of aryl iodides. arkat-usa.org
Diaryliodonium salts ([Ar₂I]⁺X⁻) are a prominent class of hypervalent iodine reagents that act as efficient electrophilic arylating agents. researchgate.netnih.gov While they are more commonly used to transfer an aryl group to a nucleophile, their synthesis often involves the iodination of an aromatic compound as a key step. For example, arenes can be reacted with aryl iodides in the presence of an Oxone–sulfuric acid system to produce diaryliodonium salts. beilstein-journals.org
More directly, hypervalent iodine reagents can facilitate the iodination of aromatic rings. A mixture of iodine and a [bis(acyloxy)iodo]arene, such as (diacetoxyiodo)benzene (PhI(OAc)₂), can be used for the oxidative iodination of aromatic compounds, including ketones. umich.edu These reagents are known for their ability to promote reactions under mild conditions. researchgate.net
| Reagent Type | Example | Application in Aryl Iodide Synthesis |
| Diaryliodonium Salts | Diphenyliodonium triflate | Primarily used for arylation, but their synthesis is relevant. nih.gov |
| [Bis(acyloxy)iodo]arenes | (Diacetoxyiodo)benzene (PIDA) | Used with I₂ for oxidative iodination of arenes. beilstein-journals.orgumich.edu |
| [Hydroxy(tosyloxy)iodo]arenes | Koser's Reagent | Versatile oxidizing agent in hypervalent iodine chemistry. |
Halogen Atom Transfer Processes in Radical Chemistry
Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from an organic halide to a radical species. This process has gained significant traction in synthetic chemistry, especially with the rise of photoredox catalysis, as it provides a pathway to generate carbon-centered radicals from organic halides under mild conditions. unirioja.es
The general mechanism involves a radical (R•) abstracting a halogen atom from an organic halide (R'-X) to form a new halide (R-X) and a new carbon radical (R'•). The feasibility of this transfer is dependent on the relative bond strengths of the C-X bonds and the stability of the radicals involved. unirioja.es The activation energy for XAT generally increases from iodine to fluorine (I < Br < Cl < F), mirroring the strength of the carbon-halogen bond. unirioja.es
In the context of synthesizing an iodoarene, XAT is more relevant to the subsequent reactions of the aryl iodide rather than its formation. However, understanding these processes is crucial. For instance, recent developments have merged photoexcited ketone catalysis with XAT and nickel catalysis to achieve cross-coupling reactions. nih.gov In such systems, a photoexcited ketone can initiate a radical cascade that leads to an α-aminoalkyl radical, which then participates in an XAT process with an alkyl iodide to generate an alkyl radical for subsequent coupling. nih.gov While this specific example relates to alkyl iodides, the principles of XAT are broadly applicable in radical-mediated transformations.
Construction of the Propiophenone Backbone
The propiophenone core is a key structural feature of the target molecule. Its synthesis generally involves forming a carbon-carbon bond between a benzene ring and a three-carbon acyl group (propanoyl group).
Acylation Reactions (e.g., Friedel-Crafts acylation, other acylation methods)
Friedel-Crafts acylation is a cornerstone of organic synthesis for preparing aryl ketones. wikipedia.orgucla.edu Developed in 1877 by Charles Friedel and James Crafts, this reaction involves the acylation of an aromatic ring with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. wikipedia.org
For the synthesis of a substituted propiophenone, the reaction would involve an appropriately substituted benzene derivative and a propanoylating agent. A common procedure is the reaction of benzene with propanoyl chloride and aluminum trichloride (AlCl₃). pearson.com
Key features of Friedel-Crafts Acylation:
Mechanism: It proceeds via electrophilic aromatic substitution, where the Lewis acid helps to generate a highly electrophilic acylium ion (R-C≡O⁺). wikipedia.org
No Rearrangements: Unlike Friedel-Crafts alkylation, the acylium ion is stabilized by resonance and does not undergo carbocation rearrangements. chemistrysteps.com
Deactivation of Product: The resulting ketone product is less reactive than the starting aromatic ring because the acyl group is electron-withdrawing. This deactivation prevents multiple acylations from occurring. wikipedia.orgchemistrysteps.com
Stoichiometric Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because the product ketone forms a stable complex with it. wikipedia.org
Intramolecular Friedel-Crafts acylation can also be a powerful method for forming cyclic ketones, particularly five- or six-membered rings. chemistrysteps.com
| Reaction | Acylating Agent | Catalyst | Key Characteristics |
| Friedel-Crafts Acylation | Acyl Chloride (e.g., Propanoyl chloride) | Lewis Acid (e.g., AlCl₃) | No rearrangements; product is deactivated. wikipedia.orgchemistrysteps.com |
| Friedel-Crafts Acylation | Acid Anhydride (e.g., Propanoic anhydride) | Lewis Acid or Brønsted Acid | Alternative to acyl chlorides. wikipedia.org |
Carbon-Carbon Bond Formation Strategies in Propiophenone Synthesis
Beyond classical Friedel-Crafts reactions, other carbon-carbon bond-forming strategies can be employed to construct the propiophenone backbone. These methods often rely on the coupling of nucleophilic and electrophilic carbon fragments. youtube.compharmacy180.com
Organometallic Reagents: One approach involves the reaction of an organometallic reagent, such as an organocuprate (Gilman reagent) or an organozinc compound, with an appropriate electrophile like an acyl chloride. Organocuprates are particularly effective for reacting with acyl chlorides to form ketones. chemistry.coach
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful ways to form C-C bonds. For example, a Suzuki reaction could potentially couple an aryl boronic acid with an acyl halide, or a Heck reaction could be adapted for a similar transformation. chemistry.coach
Aldol (B89426) Condensation: While not a direct route to propiophenone from benzene, the aldol condensation is a fundamental C-C bond-forming reaction that creates β-hydroxy carbonyl compounds, which can be precursors to α,β-unsaturated systems. fiveable.mevanderbilt.edu It involves the reaction of two carbonyl compounds. fiveable.me
Wittig Reaction: This reaction is primarily used to form alkenes from aldehydes or ketones and is a key method for creating carbon-carbon double bonds. fiveable.mevanderbilt.edu
The fundamental principle in many of these strategies is the reaction between a carbon nucleophile (e.g., from an organometallic reagent) and a carbon electrophile (e.g., the carbonyl carbon of an acyl chloride). youtube.compharmacy180.com
Convergent vs. Linear Synthesis Strategies for the Compound
Linear Synthesis Approach
A plausible linear synthesis would likely commence with a readily available substituted benzene derivative, which is then elaborated through a series of sequential reactions to introduce the necessary functional groups. One potential linear pathway could start from 3'-iodobenzonitrile.
Step 1: Grignard Reaction. The synthesis could initiate with the reaction of 3'-iodobenzonitrile with ethylmagnesium bromide. This Grignard reaction would form the propiophenone backbone after acidic workup.
Step 2: Ketalization. The subsequent step would involve the protection of the ketone functional group as a 1,3-dioxane. This is a standard procedure accomplished by reacting the ketone with 1,3-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with the removal of water to drive the equilibrium towards the product. organic-chemistry.orgresearchgate.net
An alternative linear approach could begin with propiophenone, which is commercially available. wikipedia.org
Step 1: Ketalization. The ketone of propiophenone would first be protected as a 1,3-dioxane using 1,3-propanediol and an acid catalyst. organic-chemistry.org
Step 2: Iodination. The subsequent and more challenging step would be the regioselective iodination of the phenyl ring at the meta-position. This could potentially be achieved through electrophilic aromatic substitution, although directing the iodine to the desired position in the presence of the protected propiophenone side chain might require specific reagents and conditions to avoid side reactions.
Convergent Synthesis Approach
A convergent strategy for this compound would involve the independent synthesis of two key fragments, which are then coupled together. A logical disconnection would be between the aromatic ring and the propanone side chain.
Fragment A Synthesis: The aromatic fragment would be a 1,3-dihalogenated benzene, for instance, 1,3-diiodobenzene.
Fragment B Synthesis: The aliphatic fragment would be a protected propionaldehyde derivative suitable for coupling. One possibility is the synthesis of a Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane. This can be prepared from 3-bromopropionaldehyde diethyl acetal by conversion to the dioxane followed by formation of the Grignard reagent.
The key step in this convergent approach would be the coupling of these two fragments. A transition-metal-catalyzed cross-coupling reaction, such as a Kumada coupling, could be employed to join the aryl halide (Fragment A) with the Grignard reagent (Fragment B). organic-chemistry.org This would likely involve a palladium or nickel catalyst. organic-chemistry.orgorganic-chemistry.org
Another convergent strategy could utilize a Suzuki or Sonogashira coupling. washington.edunih.govwikipedia.orgnih.gov For a Suzuki coupling, Fragment B would be a boronic ester derivative of the protected propionaldehyde. nih.govnih.govillinois.edu For a Sonogashira coupling, a terminal alkyne, such as 3-(1,3-dioxan-2-yl)propyne, could be coupled with 1,3-diiodobenzene, followed by hydration of the alkyne to the ketone. washington.eduwikipedia.org
Comparison of Strategies
The choice between a linear and a convergent approach depends on several factors, including the availability of starting materials, the yields of individual reactions, and the ease of purification.
| Feature | Linear Synthesis | Convergent Synthesis |
| Starting Materials | Simple, single starting material (e.g., 3'-iodobenzonitrile or propiophenone) | Two separate, potentially more complex starting fragments |
| Overall Yield | Generally lower, as it is the product of all step yields | Generally higher, as the longest sequence is shorter |
| Flexibility | Less flexible; a failure in one step affects the entire sequence | More flexible; fragments can be synthesized and optimized independently |
| Key Challenge | Achieving high yields in each sequential step and ensuring regioselectivity (e.g., in iodination) | Developing an efficient and high-yielding coupling reaction for the key fragments |
| Purification | Can become more difficult as the molecule grows in complexity with each step | Purification of the final product after the coupling step |
Chemical Reactivity and Transformation Pathways of 3 1,3 Dioxan 2 Yl 3 Iodopropiophenone
Reactivity and Stability of the 1,3-Dioxane (B1201747) Functional Group
The 1,3-dioxane group, a cyclic acetal (B89532), serves as a protecting group for a carbonyl functional group. Its stability and reactivity are central to its application in multi-step organic syntheses. thieme-connect.de
1,3-Dioxanes are characteristically stable under basic and nucleophilic conditions. thieme-connect.deorganic-chemistry.org This stability makes them effective protecting groups for carbonyl compounds when reactions need to be carried out on other parts of a molecule in the presence of bases or nucleophiles.
The removal of the 1,3-dioxane protecting group is typically achieved under acidic conditions.
Acid-catalyzed hydrolysis: This is a common method for deprotection, involving the use of aqueous acids to hydrolyze the acetal back to the corresponding carbonyl compound and 1,3-propanediol (B51772). organic-chemistry.orgvaia.com
Transacetalization: Deprotection can also be accomplished through transacetalization in wet solvents or in the presence of a more volatile carbonyl compound like acetone, which shifts the equilibrium toward the deprotected product. organic-chemistry.org
Various acidic catalysts can be employed for these transformations, and the reaction conditions can be tuned for selectivity.
While generally stable to many oxidizing agents, the 1,3-dioxane ring can be cleaved under specific oxidative conditions. thieme-connect.de The presence of strong Lewis acids can enhance the susceptibility of the acetal to cleavage by oxidants. organic-chemistry.org For instance, reagents like perchloric acid (HClO₄), potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (MCPBA) in conjunction with Lewis acids can lead to the cleavage of the acetal. organic-chemistry.org The oxidation of 1,3-dioxane initiated by hydroxyl radicals or chlorine atoms has been studied, leading to products like (2-oxoethoxy)methyl formate (B1220265) and formic acid. nih.gov
Beyond simple deprotection, the 1,3-dioxane ring can undergo regioselective ring-opening reactions to yield monoprotected 1,3-diols. researchgate.net This transformation is particularly useful in carbohydrate chemistry and natural product synthesis. researchgate.net Reductive cleavage, for instance using lithium aluminum hydride in the presence of a Lewis acid like aluminum chloride (LiAlH₄–AlCl₃), can open the ring to form hydroxy ethers. cdnsciencepub.com Such reactions provide a pathway to further functionalize the protected diol system. researchgate.net Cationic ring-opening polymerization of similar cyclic acetals is also a known transformation, although it can be accompanied by cyclization of the resulting polymer chains. rsc.org
Reactivity of the Aryl Iodide Functional Group
The aryl iodide moiety is a versatile functional group, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Aryl iodides are generally more reactive than the corresponding aryl bromides or chlorides in these transformations. wikipedia.orgnumberanalytics.comresearchgate.net
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. nih.gov The aryl iodide in 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is an excellent substrate for several of these named reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a widely used method for the formation of biaryl compounds. nih.govacs.orgresearchgate.net While aryl iodides are typically very reactive, some studies have noted inefficient coupling at lower temperatures with certain catalyst systems. acs.org
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). numberanalytics.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net The mechanism involves oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the product. numberanalytics.comacs.orgacs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.netlibretexts.org The reactivity order for the halide is I > Br > Cl, allowing for selective reactions. wikipedia.org Nickel-catalyzed versions of this reaction have also been developed. tandfonline.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium species and requires a base. organic-chemistry.orgwikipedia.org It generally proceeds with high stereoselectivity. organic-chemistry.org
Table 1: Summary of Cross-Coupling Reactions for the Aryl Iodide Moiety
| Reaction Name | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Boronic Acid) | Palladium Catalyst + Base | Forms biaryl compounds; generally high yields. wikipedia.orgnih.gov |
| Stille | Organotin Reagent (Organostannane) | Palladium Catalyst | Tolerant of many functional groups. numberanalytics.comwikipedia.org |
| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Forms aryl-alkyne bonds; mild conditions possible. wikipedia.orgorganic-chemistry.org |
| Heck | Alkene | Palladium Catalyst + Base | Forms substituted alkenes; often stereoselective. organic-chemistry.orgwikipedia.org |
Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig amination)
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-heteroatom bonds. Among these, the Buchwald-Hartwig amination is a cornerstone reaction for constructing carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed reaction couples aryl halides with primary or secondary amines in the presence of a base. organic-chemistry.org
The generally accepted mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl iodide to a Pd(0) complex. numberanalytics.com This is followed by the coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. nrochemistry.com
While aryl iodides are typically highly reactive substrates in cross-coupling reactions, they can sometimes present challenges. For instance, the formation of stable bridging iodide dimers after oxidative addition can inhibit the catalytic cycle. nih.gov However, the development of sophisticated ligand systems has largely overcome these issues. Biarylphosphine ligands, in particular, have proven effective in promoting the efficient coupling of aryl iodides with a wide array of amines, including primary and secondary aliphatic and aromatic amines. nih.gov
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions. Modern catalyst systems allow these reactions to proceed with high yields and functional group tolerance, even at low catalyst loadings. nih.govlibretexts.org
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, Biarylphosphines (e.g., BrettPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, t-BuOH | 80-110 °C |
| PEPPSI-IPr | (Internal NHC ligand) | NaOt-Bu | Toluene | 20-80 °C |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 °C |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) offers a direct pathway to replace the iodide on the aromatic ring with a nucleophile. In this mechanism, a strong nucleophile attacks the carbon atom bearing the leaving group (iodide), forming a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The aromaticity of the ring is temporarily broken in this step. In the final step, the leaving group departs, and the aromaticity is restored. diva-portal.org
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is typically required to stabilize the negative charge of the Meisenheimer complex. fiveable.me In this compound, the propiophenone (B1677668) moiety, specifically the ketone's carbonyl group, acts as a deactivating, electron-withdrawing group. This EWG enhances the electrophilicity of the aryl ring, making it more susceptible to nucleophilic attack and thereby facilitating the SNAr reaction. fiveable.me
Radical Reactions Involving Aryl Iodides
The aryl iodide functionality can also participate in radical reactions, most notably the radical-nucleophilic aromatic substitution (SRN1) reaction. This multi-step, chain-reaction mechanism provides an alternative to SNAr, particularly for substrates that are not sufficiently activated by electron-withdrawing groups. wikipedia.org
The SRN1 mechanism is initiated by the transfer of an electron to the aryl iodide, often from a radical initiator or via photochemical stimulation, to form a radical anion. wikipedia.orgorganicreactions.org This radical anion then fragments, ejecting an iodide ion to generate an aryl radical. wikipedia.org
SRN1 Chain Propagation Cycle:
Addition: The newly formed aryl radical reacts with a nucleophile (e.g., an enolate) to form a new radical anion. wikipedia.org
Electron Transfer: This radical anion transfers its excess electron to another molecule of the starting aryl iodide, propagating the chain and forming the final product. wikipedia.org
This process is distinct from polar substitution reactions and allows for the formation of C-C and C-heteroatom bonds under conditions that might not favor SNAr. organicreactions.org Enolates, like the one that can be formed from the propiophenone moiety of another molecule or a different ketone, are common nucleophiles in SRN1 reactions. acs.org The reaction between aryl iodides and the enolate of pinacolone (B1678379) is a well-studied example of this transformation. acs.orgacs.org
Reactivity of the Ketone Functional Group (Propiophenone Moiety)
The propiophenone core of the molecule contains a ketone, a functional group with a rich and versatile chemistry centered on the electrophilic carbonyl carbon and the acidic α-hydrogens.
Carbonyl Reduction Reactions (e.g., to alcohol using sodium borohydride (B1222165) or lithium aluminum hydride)
One of the most fundamental transformations of ketones is their reduction to secondary alcohols. studylib.net This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones. studylib.netyoutube.com In a protic solvent like ethanol (B145695) or methanol, NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the corresponding secondary alcohol, 1-(3'-iodophenyl)-1-propanol, with the 3-(1,3-dioxan-2-yl) side chain remaining intact. studylib.net
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also reduce the ketone to an alcohol. However, its high reactivity means it will also reduce other functional groups like esters and amides, requiring more stringent anhydrous reaction conditions. For a substrate like this compound, the milder NaBH₄ is generally sufficient and offers better chemoselectivity. studylib.net
| Reagent | Formula | Reactivity | Typical Solvents | Workup |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones | Methanol, Ethanol | Aqueous |
| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces most carbonyls (ketones, aldehydes, esters, amides) | Diethyl ether, THF (anhydrous) | Careful quenching (e.g., Fieser workup) |
Nucleophilic Addition Reactions to the Carbonyl
Beyond reduction by hydrides, the electrophilic carbonyl carbon is susceptible to attack by a wide variety of other nucleophiles. libretexts.org In these reactions, the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl breaks, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent workup step to give an alcohol product. unizin.org
The reactivity of the ketone is influenced by both steric and electronic factors. Ketones are generally less reactive than aldehydes due to the greater steric hindrance from two alkyl/aryl substituents and the electron-donating nature of these groups, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Examples of nucleophiles that can add to the propiophenone carbonyl include:
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add alkyl or aryl groups to form tertiary alcohols.
Cyanide Ion: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) forms a cyanohydrin.
Alpha-Functionalization Reactions via Enolate Chemistry
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comwikipedia.org The propiophenone moiety has two α-protons on the methylene (B1212753) (-CH₂-) group.
Deprotonation of this α-carbon with a suitable base (e.g., lithium diisopropylamide - LDA, or an alkoxide) generates a nucleophilic enolate ion. wikipedia.org This enolate can then react with various electrophiles in SN2-type reactions, leading to the formation of a new bond at the α-position. libretexts.org A common example is the alkylation of the enolate with an alkyl halide, which forms a new carbon-carbon bond and a more substituted ketone. libretexts.org The choice of base and reaction conditions can influence which enolate is formed if the ketone is unsymmetrical (kinetic vs. thermodynamic control), though in this specific molecule, only one enolizable position exists on the ethyl chain. ucsb.edu
Chemoselectivity and Regioselectivity Considerations in Multicomponent Reactions
The structure of this compound presents multiple reactive sites, namely the carbonyl group of the propiophenone, the carbon-iodine bond on the aromatic ring, and the dioxane acetal. This multifunctionality makes chemoselectivity a critical consideration in multicomponent reactions (MCRs). The preferential reaction of a reagent with one of these functional groups over the others can be controlled by a careful choice of catalysts, reagents, and reaction conditions. wikipedia.orgrsc.org
The carbonyl group is susceptible to nucleophilic attack and can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. The aryl iodide functionality is a prime site for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. lumenlearning.com The 1,3-dioxane ring, a cyclic acetal, is generally stable under neutral and basic conditions but is labile to acid-catalyzed hydrolysis, which would deprotect the aldehyde functionality.
In the context of MCRs, achieving chemoselectivity would involve activating one site while leaving the others intact. For instance, a palladium-catalyzed MCR would likely target the C-I bond for oxidative addition, initiating a cross-coupling cascade while leaving the ketone and dioxane moieties untouched, provided the conditions are not acidic. lumenlearning.comresearchgate.net Conversely, an acid-catalyzed MCR could involve the in-situ generation of an aldehyde from the dioxane ring, which could then participate in reactions like the Biginelli or Hantzsch reactions.
Regioselectivity is another important aspect, particularly in reactions involving the aromatic ring. While the iodine atom is at the 3'-position, directing effects of the propiophenone substituent would influence the regiochemical outcome of, for example, electrophilic aromatic substitution reactions, although the C-I bond is more likely to participate in cross-coupling reactions. In palladium-catalyzed reactions of polyhalogenated heterocycles, regioselectivity is often governed by the energy required to distort the carbon-halogen bond and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. acs.org While the target molecule is not a heterocycle, similar principles of electronic and steric effects would dictate regioselectivity in potential di-substitution reactions.
The following interactive table illustrates hypothetical chemoselective outcomes in multicomponent reactions involving this compound under different catalytic conditions.
| Catalyst/Condition | Primary Reactive Site | Potential Multicomponent Reaction | Expected Product Type |
| Palladium(0) complex | Aryl iodide | Suzuki-Miyaura Coupling | 3-(1,3-Dioxan-2-yl)-3'-(aryl)propiophenone |
| Rhodium(I) complex | Carbonyl group | Aldol-type condensation | Functionalized γ-hydroxyketone |
| Brønsted or Lewis Acid | 1,3-Dioxane ring | Acetal hydrolysis followed by condensation | Propiophenone with a modified side chain |
| Molecular Iodine | Not specified | Domino reaction | Complex heterocyclic systems |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms for the transformations of this compound is fundamental to controlling reaction outcomes and designing synthetic routes. Mechanistic studies often employ a combination of experimental techniques, such as kinetics and isotope labeling, and computational methods like Density Functional Theory (DFT) to elucidate the pathways of a reaction. mdpi.comrsc.orgescholarship.org
A key transformation for this molecule would be palladium-catalyzed cross-coupling reactions at the aryl iodide site. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.com The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) species. This is often the rate-determining step. acs.org This is followed by transmetalation with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst. lumenlearning.com
Another significant transformation is the acid-catalyzed hydrolysis of the 1,3-dioxane ring. This reaction proceeds via protonation of one of the dioxane oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water on the carbocation and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the deprotected aldehyde and 1,3-propanediol. Mechanistic studies on the ring opening of chiral dioxane acetals have provided insights into the stereoselectivity of these processes. acs.org
Computational studies can provide detailed information on the transition state geometries and activation energies for these transformations, offering a deeper understanding of selectivity. acs.orgescholarship.org For instance, DFT calculations have been used to investigate the chemoselectivity in the functionalization of ketones, helping to rationalize why one nucleophile might be favored over another in a domino reaction system. mdpi.com
The table below summarizes potential key transformations of this compound and their likely mechanistic pathways.
| Transformation | Reagents/Conditions | Key Mechanistic Steps |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(0) catalyst, base | Oxidative addition, transmetalation, reductive elimination |
| Heck Reaction | Alkene, Pd(0) catalyst, base | Oxidative addition, migratory insertion, β-hydride elimination |
| Nucleophilic Acyl Addition | Organometallic reagent (e.g., Grignard) | Nucleophilic attack on carbonyl carbon, formation of a tetrahedral intermediate, protonation |
| Acetal Hydrolysis | Aqueous acid | Protonation of oxygen, ring opening to form a carbocation, nucleophilic attack by water, deprotonation |
Applications in Advanced Organic Synthesis
3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone as a Versatile Synthetic Building Block
As a synthetic building block, the compound offers chemists a platform from which to build more elaborate molecules. asischem.com Its utility stems from the differential reactivity of its functional groups, which can be addressed sequentially under different reaction conditions.
The 1,3-dioxane (B1201747) moiety in the molecule is a cyclic acetal (B89532), which functions as a robust protecting group for a carbonyl group, in this case, an aldehyde. thieme-connect.de The protection of carbonyls is a fundamental strategy in multi-step synthesis, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org 1,3-dioxanes are particularly useful because they are stable under a wide variety of conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. thieme-connect.deorganic-chemistry.org This stability allows for selective chemistry to be performed at the ketone or the aryl iodide positions of this compound without affecting the protected aldehyde. The removal of the dioxane group (deprotection) is typically achieved under acidic conditions, which cleaves the acetal and regenerates the original aldehyde. organic-chemistry.org
| Condition | Stability of 1,3-Dioxane Group |
| Basic (e.g., NaOH, LDA) | Stable |
| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable |
| Reductive (e.g., NaBH₄, LiAlH₄, H₂/Pd) | Stable |
| Oxidative (e.g., PCC, PDC, mild chromium reagents) | Generally Stable |
| Acidic (Brønsted or Lewis acids) | Labile (cleaved) |
With one of its carbonyl functionalities masked, this compound serves as an excellent intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical field. nih.gov The presence of multiple reactive sites that can be addressed in a controlled manner is highly valuable. For instance, the ketone can be selectively reduced or subjected to a Grignard reaction. Subsequently, the aryl iodide can participate in a palladium-catalyzed cross-coupling reaction. Finally, the dioxane protecting group can be removed to unmask the aldehyde for further transformations like a Wittig reaction or reductive amination. This stepwise approach enables the construction of intricate molecular architectures that would be difficult to achieve otherwise.
| Reactive Site | Potential Transformation | Reagents/Reaction Type |
| Aryl Iodide | C-C or C-N bond formation | Suzuki, Heck, Sonogashira, Buchwald-Hartwig coupling |
| Ketone | Conversion to alcohol, alkene, or amine | Reduction (NaBH₄), Grignard addition, Wittig reaction |
| α-Carbon (to Ketone) | Alkylation, Aldol (B89426) condensation | LDA followed by alkyl halide, Aldehyde/Base |
| 1,3-Dioxane | Deprotection to aldehyde | Aqueous Acid (e.g., HCl, H₂SO₄) |
The structure of this compound is inherently designed for diversification. It is a precursor for creating libraries of related compounds with varied substitution patterns. The iodinated phenyl ring is the primary site for this diversification through powerful cross-coupling reactions. By employing different boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling), a vast array of substituents can be introduced at the 3'-position of the propiophenone (B1677668) core. This capability is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers systematically alter parts of a molecule to optimize its biological activity.
Design and Synthesis of Advanced Molecular Architectures
Beyond its role as a versatile intermediate, the compound is instrumental in the rational design and synthesis of advanced molecular architectures, including complex ring systems.
The functional handles on this compound can be utilized in intramolecular reactions to construct polycyclic and heterocyclic systems. beilstein-journals.org For example, a Suzuki coupling could be used to introduce a substituent bearing a nucleophile, which could then cyclize onto the propiophenone ketone. Alternatively, after modification of the ketone, an intramolecular Heck reaction could be envisioned to form a new ring. This strategy, where a key building block is used to set up a subsequent cyclization, is a powerful method for efficiently building molecular complexity and accessing important heterocyclic scaffolds like pyridones or other fused systems. mdpi.com
The propiophenone backbone of the molecule contains a prochiral ketone, which can be a target for stereoselective synthesis to create chiral compounds. researchgate.net The stereoselective reduction of the ketone can yield either the (R)- or (S)-alcohol. This transformation is pivotal because the resulting 1,3-diol relationship (between the newly formed alcohol and the diol protected by the dioxane) is a common structural motif in many biologically active natural products, including polyketides. rsc.org Various modern synthetic methods, including the use of chiral catalysts or biocatalysts, can achieve high levels of enantioselectivity in the reduction of such ketones. rsc.org The ability to control the stereochemistry at this position significantly enhances the value of this compound as a building block for the synthesis of enantiomerically pure pharmaceuticals and other chiral materials. researchgate.net
| Reaction Type | Objective | Potential Outcome |
| Asymmetric Reduction | Create a chiral secondary alcohol | Access to syn- or anti-1,3-diol precursors |
| Asymmetric Aldol Addition | Form a C-C bond and two new stereocenters | Diastereoselective and enantioselective synthesis of complex polyols |
| Prins Cyclization | Form a tetrahydropyran (B127337) ring | Stereocontrolled synthesis of cyclic ethers |
Contribution to New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The chemical architecture of this compound makes it a valuable substrate for the development of novel synthetic methodologies, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its primary contribution stems from the presence of an aryl iodide group, which is a highly effective functional group for a wide array of cross-coupling reactions. wikipedia.org
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes it highly reactive towards oxidative addition to transition metal catalysts, most notably palladium complexes. wikipedia.org This reactivity is the cornerstone of numerous powerful C-C bond-forming reactions that have become indispensable in modern organic synthesis. utexas.edu For instance, this compound can theoretically serve as a key building block in Suzuki, Heck, and Sonogashira coupling reactions. In these transformations, the iodine atom is replaced by an organic group from an organoboron, alkene, or alkyne coupling partner, respectively, allowing for the construction of complex molecular skeletons. The development of such catalytic processes, which often eliminate the need for premetalated reagents and harsh metallic reductants, represents a significant advancement in synthetic chemistry. utexas.edu
Beyond C-C bond formation, the aryl iodide moiety is also an excellent precursor for the construction of carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its analogous C-O and C-S coupling reactions, allow for the formation of bonds between the aromatic ring and nitrogen, oxygen, or sulfur nucleophiles. researchgate.netnih.gov The use of organoiodine compounds in these transformations is well-established, providing reliable pathways to synthesize aryl amines, ethers, and thioethers—structural motifs prevalent in pharmaceuticals and materials science. nih.gov Furthermore, hypervalent iodine reagents have been shown to mediate a variety of C-X bond formations, highlighting the versatility of organoiodine chemistry in accessing diverse molecular structures. researchgate.net The specific structure of this compound, featuring both the reactive iodide and other functional groups, allows it to be a testbed for developing new ligand systems or catalytic conditions that could improve the efficiency and scope of these fundamental reactions.
The following table summarizes the potential cross-coupling reactions for which this compound could serve as a substrate, contributing to the expansion of these synthetic methodologies.
| Bond Formed | Reaction Name | Typical Coupling Partner | Metal Catalyst |
| Carbon-Carbon (C-C) | Suzuki Coupling | Organoboronic acid/ester | Palladium |
| Carbon-Carbon (C-C) | Heck Coupling | Alkene | Palladium |
| Carbon-Carbon (C-C) | Sonogashira Coupling | Terminal Alkyne | Palladium/Copper |
| Carbon-Carbon (C-C) | Stille Coupling | Organostannane | Palladium |
| Carbon-Nitrogen (C-N) | Buchwald-Hartwig Amination | Amine | Palladium |
| Carbon-Oxygen (C-O) | Buchwald-Hartwig Etherification | Alcohol/Phenol | Palladium/Copper |
| Carbon-Sulfur (C-S) | C-S Coupling | Thiol | Palladium/Copper |
Potential Applications in the Synthesis of Specialty Chemicals and Materials
The versatility of this compound as a reactant in various cross-coupling reactions opens up numerous potential applications in the synthesis of high-value specialty chemicals and advanced materials. Its structure contains multiple points for chemical modification: the reactive aryl iodide, the ketone, and the 1,3-dioxane ring, which serves as a protected aldehyde. This multi-functionality allows for its use as a scaffold in the construction of complex target molecules.
In the realm of specialty chemicals, particularly for the pharmaceutical and agrochemical industries, this compound can serve as a key intermediate. For example, it could be used to synthesize novel chalcone (B49325) derivatives. rjptonline.org Chalcones are a class of aromatic ketones known for a wide range of biological activities. Through a Sonogashira coupling followed by further transformations, the iodo-substituted aromatic ring could be elaborated into a larger, conjugated system characteristic of bioactive chalcones. Similarly, it could be a precursor for flavanones and other heterocyclic compounds, which are often synthesized from substituted acetophenone (B1666503) derivatives. researchgate.net The dioxane moiety can be deprotected under acidic conditions to reveal an aldehyde, which can then participate in cyclization or condensation reactions to build these complex heterocyclic frameworks.
The potential applications extend to materials science. The rigid aromatic core of the propiophenone backbone combined with the flexible side chains makes it an interesting building block for liquid crystals or functional polymers. By employing C-C coupling reactions, the molecule could be functionalized with mesogenic (liquid-crystal-forming) units. Alternatively, polymerization could be achieved by first converting the ketone or the latent aldehyde into a polymerizable group (like a vinyl or acrylate (B77674) group) and then using the aryl iodide as a handle for further functionalization or as a site for polymerization initiation in controlled radical polymerization techniques. The ability to precisely modify the structure through established synthetic methodologies allows for the fine-tuning of material properties such as thermal stability, conductivity, or optical response.
The table below outlines potential applications and the corresponding synthetic strategies utilizing this compound.
| Application Area | Target Molecule Class | Synthetic Strategy | Key Feature Provided by Compound |
| Pharmaceuticals | Novel Chalcone Analogues | 1. C-C cross-coupling (e.g., Sonogashira, Suzuki). 2. Condensation reaction involving the ketone. | Aryl ketone scaffold with a modifiable aromatic ring. |
| Pharmaceuticals | Bioactive Heterocycles (e.g., Flavanones) | 1. Functionalization via C-X coupling. 2. Deprotection of dioxane to aldehyde. 3. Intramolecular cyclization. | Precursor with ketone and protected aldehyde functionalities. |
| Agrochemicals | Substituted Phenoxy Herbicides/Fungicides | 1. C-O cross-coupling with a substituted phenol. 2. Further modification of the side chain. | Aryl core for introducing the toxophore via ether linkage. |
| Materials Science | Liquid Crystals | 1. C-C coupling to attach mesogenic units. | Rigid aromatic core with sites for attaching flexible chains. |
| Materials Science | Functional Polymers | 1. Conversion of ketone/aldehyde to a polymerizable group. 2. Polymerization. | A versatile monomeric unit with multiple functional handles. |
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR spectroscopy would be expected to provide key information about the number of different types of protons and their neighboring environments in 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. The spectrum would likely show distinct signals for the aromatic protons on the iodinated phenyl ring, the protons of the propyl chain, and the protons of the 1,3-dioxane (B1201747) ring. The splitting patterns (multiplicity) of these signals would help to establish the connectivity of the proton-bearing carbons.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).
A hypothetical data table for the expected NMR signals is provided below. It is important to note that these are estimated values and have not been experimentally verified for the target compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (iodophenyl) | 7.0 - 8.0 | 125 - 140 |
| Carbonyl C=O | - | 195 - 205 |
| CH₂ (propyl chain) | 2.0 - 3.5 | 25 - 45 |
| CH (dioxane acetal) | 4.5 - 5.0 | 95 - 105 |
| O-CH₂ (dioxane) | 3.5 - 4.5 | 60 - 70 |
| C-CH₂-C (dioxane) | 1.5 - 2.5 | 20 - 30 |
Mass Spectrometry (HRMS, Fragmentation Analysis, Isotopic Patterns)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound, which would allow for the determination of its elemental formula. The presence of iodine, with its characteristic isotopic signature, would be readily identifiable.
Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecule would likely undergo characteristic fragmentation. Analysis of these fragment ions would provide further structural information, helping to confirm the presence of the iodophenyl group, the propiophenone (B1677668) backbone, and the 1,3-dioxane moiety.
Isotopic Patterns: The presence of the iodine atom would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a clear indicator of its presence in the molecule.
Infrared (IR) Spectroscopy (Functional Group Analysis)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ketone) | 1680 - 1700 |
| C-O (ether/acetal) | 1050 - 1150 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| C-I | 500 - 600 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of compounds in a mixture. An HPLC method could be developed to assess the purity of this compound and to isolate it from reaction mixtures or impurities. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be optimized to achieve good separation. The retention time of the compound would be a characteristic property under a specific set of HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.
Principle of Analysis:
The sample, upon injection into the gas chromatograph, is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a given set of conditions.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺˙) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺˙ would be expected at an m/z corresponding to the molecular weight of the compound (C₁₃H₁₅IO₃), which is 346.16 g/mol . Key fragmentation pathways would likely involve:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon atoms is a common fragmentation pathway for ketones. This could lead to the formation of the 3-iodobenzoyl cation.
Cleavage of the 1,3-Dioxane Ring: Cyclic acetals are known to undergo characteristic fragmentation. This can involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules from the dioxane ring.
Loss of Iodine: The carbon-iodine bond can cleave, leading to a fragment corresponding to the loss of an iodine atom.
McLafferty Rearrangement: If a gamma-hydrogen is available on the propyl chain, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule.
Hypothetical GC-MS Data Table:
The following table presents a hypothetical summary of the expected GC-MS data for this compound. The retention time is an estimated value and would be highly dependent on the specific GC conditions employed.
| Parameter | Expected Value/Observation |
| Retention Time (min) | Dependent on GC column and temperature program |
| Molecular Ion (M⁺˙) (m/z) | 346 |
| Key Fragment Ions (m/z) | 231 [M - C₄H₇O₂]⁺, 203 [M - C₄H₇O₂ - CO]⁺, 127 [I]⁺ |
| Predicted Base Peak (m/z) | 231 (3-iodobenzoyl cation) |
Techniques for Chiral Purity and Stereochemical Analysis (if applicable)
The structure of this compound possesses a chiral center at the carbon atom of the propyl chain to which the 1,3-dioxan-2-yl group is attached. Therefore, this compound can exist as a pair of enantiomers. The analysis of chiral purity and the determination of the absolute stereochemistry are crucial, particularly in pharmaceutical and biological contexts where enantiomers can exhibit different physiological activities.
Applicability:
As this compound is chiral, the application of techniques for stereochemical analysis is highly relevant. The synthesis of this molecule would likely result in a racemic mixture unless a stereoselective synthetic route is employed.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs):
High-Performance Liquid Chromatography is a premier technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers.
Principle of Chiral Separation:
The enantiomers of the analyte are passed through an HPLC column packed with a CSP. The CSP creates a chiral environment, leading to the formation of transient diastereomeric complexes with the enantiomers. These diastereomeric complexes have different stabilities and, consequently, different affinities for the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification.
Selection of Chiral Stationary Phase:
The choice of the appropriate CSP is critical for achieving successful enantiomeric separation. For a ketone-containing compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govpsu.edu These phases can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for chiral recognition. Pirkle-type stationary phases could also be considered. libretexts.org
Method Development:
The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomeric peaks. The detector, often a UV detector set at a wavelength where the analyte absorbs, would allow for the quantification of each enantiomer.
Data Interpretation:
The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Illustrative Chiral HPLC Research Findings:
While specific chiral separation data for this compound is not available, research on analogous chiral ketones and cyclic acetals demonstrates the feasibility of such separations. Studies have shown successful enantiomeric resolution of various chiral ketones using polysaccharide-derived CSPs. nih.gov For instance, chiral 1,3-dioxolanes have been successfully separated and their enantiomeric excess determined using a Chiralcel OD column, which is a cellulose-based CSP. researchgate.net
Hypothetical Chiral HPLC Data Table:
The following table illustrates the type of data that would be generated from a successful chiral HPLC analysis of this compound.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | t_R1 | t_R2 (t_R1 ≠ t_R2) |
| Peak Area | Area₁ | Area₂ |
| Enantiomeric Excess (%) | ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100 | |
| Resolution (R_s) | R_s > 1.5 for baseline separation |
Theoretical and Computational Chemistry Studies
Conformational Analysis of the 1,3-Dioxane (B1201747) Ring and Substituent Effects
The 1,3-dioxane ring is a fundamental structural motif, and its conformational preferences are well-established to favor a chair-like geometry, similar to cyclohexane. thieme-connect.de However, the presence of two oxygen atoms within the six-membered ring introduces shorter C-O bond lengths compared to C-C bonds, which can lead to more pronounced diaxial interactions. thieme-connect.de
A thorough conformational analysis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone would begin with the 1,3-dioxane ring. It is generally observed that substituents at the C2 position of the 1,3-dioxane ring have a thermodynamic preference for the equatorial position to minimize steric hindrance. thieme-connect.de In the case of the subject molecule, the substituent at C2 is the propiophenone (B1677668) moiety.
The propiophenone side chain itself possesses conformational flexibility around its single bonds. The orientation of the iodophenyl group and the carbonyl group relative to the dioxane ring would be a key focus. Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the relative energies of different conformers. These calculations would identify the most stable conformations in the gas phase and in various solvents.
Key areas of investigation would include:
Ring Conformation: Confirming the preferred chair conformation of the 1,3-dioxane ring and investigating the potential for other conformations like boat or twist-boat, although these are generally higher in energy. thieme-connect.de
Substituent Orientation: Determining the preferred orientation (axial vs. equatorial) of the propiophenone substituent on the dioxane ring.
Side Chain Conformation: Analyzing the torsional angles of the propyl chain connecting the dioxane ring and the iodophenyl group to identify the most stable spatial arrangement of these bulky substituents.
The results of such an analysis could be summarized in a table of relative energies for the different conformers.
Electronic Structure Calculations and Reactivity Predictions
The electronic structure of a molecule is intrinsically linked to its reactivity. For this compound, electronic structure calculations, again primarily using DFT, would provide a wealth of information about its chemical behavior.
These calculations would focus on:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species.
Electrostatic Potential Mapping: This technique visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carbonyl oxygen would be expected to be an electron-rich site, while the carbonyl carbon and the carbon atom bonded to the iodine would be potential electrophilic centers.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the strength of various interactions, including hyperconjugation, which can influence conformational preferences and reactivity.
Substituent Effects: The electron-withdrawing nature of the iodine atom and the carbonyl group, as well as the electron-donating character of the dioxane's oxygen atoms, would be analyzed to predict their influence on the reactivity of the aromatic ring and the ketone functionality.
Data from these calculations, such as HOMO-LUMO energies and atomic charges, would be tabulated to compare the electronic properties of different parts of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanisms of chemical reactions is a cornerstone of chemistry. Computational modeling can be used to map out the potential energy surface for a given reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction path.
For this compound, several types of reactions could be modeled, including:
Nucleophilic addition to the carbonyl group: This is a characteristic reaction of ketones. The reaction pathway with various nucleophiles could be modeled to understand the stereoselectivity of the addition.
Reactions involving the iodine substituent: The carbon-iodine bond can participate in various cross-coupling reactions. Computational modeling could help in understanding the mechanism of these reactions and predicting the most favorable conditions.
Hydrolysis of the acetal (B89532): The 1,3-dioxane group is an acetal, which can be hydrolyzed under acidic conditions. Modeling this reaction would provide insights into the stability of this protecting group.
For each modeled reaction, the following would be determined:
Geometries of reactants, products, and transition states: The three-dimensional structures of all species along the reaction pathway would be optimized.
Activation energy: The energy difference between the reactants and the transition state determines the rate of the reaction.
Reaction energy: The energy difference between the reactants and the products indicates whether the reaction is exothermic or endothermic.
The characterization of the transition state would involve a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Molecular Dynamics Simulations (for conformational dynamics or solvent interactions)
While the static calculations described above provide valuable information about stable conformations and reaction pathways, molecules are not static. They are constantly in motion, and their behavior can be influenced by their environment, particularly the solvent. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system.
For this compound, MD simulations could be used to investigate:
Conformational Dynamics: MD simulations can reveal how the molecule explores its conformational landscape over time. This can provide a more realistic picture of the relative populations of different conformers in solution.
Solvent Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a detailed study of solute-solvent interactions. This can be particularly important for understanding how the solvent influences conformational preferences and reaction rates. For instance, polar solvents might stabilize more polar conformers of the molecule.
Flexibility of the Molecule: MD simulations can identify which parts of the molecule are rigid and which are more flexible. This information can be important for understanding its interactions with other molecules, such as in a biological context.
The results of MD simulations are typically analyzed to obtain properties such as radial distribution functions (to understand solvent structure around the solute) and time correlation functions (to study dynamic processes).
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthesis Routes
The chemical industry's shift towards sustainability necessitates the development of greener synthetic pathways for valuable intermediates like 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. Future research is expected to focus on minimizing the environmental impact of its synthesis.
Key Research Objectives:
Use of Bio-based Solvents: Traditional syntheses often rely on fossil-based solvents. Research into replacing these with bio-derived alternatives, such as those from the 1,3-dioxolane (B20135) family, could significantly reduce the environmental footprint. rsc.org The principles of green chemistry encourage the use of solvents that are less hazardous and derived from renewable resources. rsc.org
Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions presents a significant opportunity for green synthesis. The synthesis of 1,3-dioxane (B1201747), a core component of the target molecule, has been demonstrated in solvent-free systems, suggesting this approach could be viable. researchgate.net
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or mechanochemistry could lead to faster reaction times and lower energy consumption compared to conventional heating methods.
Atom Economy: Redesigning the synthetic route to maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be a critical goal.
| Green Strategy | Potential Application in Synthesis | Anticipated Benefit |
| Bio-based Solvents | Utilizing solvents like γ-valerolactone (GVL) or its derivatives for the formation of the propiophenone (B1677668) backbone. rsc.org | Reduced reliance on fossil fuels, improved biodegradability, lower toxicity. |
| Solvent-Free Acetalization | Performing the reaction of the propiophenone intermediate with 1,3-propanediol (B51772) under solvent-free conditions, potentially with a solid acid catalyst. | Elimination of solvent waste, simplified purification, and reduced energy use. |
| Catalytic Iodination | Developing a catalytic method for the iodination step, replacing stoichiometric reagents to improve atom economy and reduce waste. | Lower process mass intensity and reduced generation of hazardous byproducts. |
Exploration of Novel Catalytic Systems for Transformations
The functional groups within this compound offer multiple sites for catalytic transformations. Future work will likely involve the application of modern catalytic methods to selectively modify the molecule.
Cross-Coupling Reactions: The iodophenyl group is an ideal handle for palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This enables the elaboration of the aromatic core with a wide array of substituents.
Organocatalysis: The ketone functionality can be a target for organocatalytic reactions, such as asymmetric reductions or aldol (B89426) additions, to introduce chirality and build complex stereocenters. Proline-catalyzed reactions involving dioxanones have been successful in synthesizing complex molecules. nih.gov
Biocatalysis: The use of enzymes (e.g., ketoreductases) for the stereoselective reduction of the ketone could provide an environmentally friendly route to chiral alcohol derivatives, which are valuable intermediates in pharmaceutical synthesis.
Lewis Acid Catalysis: Exploring milder and more environmentally benign Lewis acids, such as scandium(III) triflate, for transformations involving the dioxane ring could offer safer alternatives to traditional reagents like boron trifluoride. mdpi.com
Integration into Automated Synthesis and Flow Chemistry Platforms
The transition from batch to continuous manufacturing offers significant advantages in terms of safety, scalability, and reproducibility. Integrating the synthesis and subsequent transformations of this compound into automated and flow chemistry systems is a logical next step.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net The technology is increasingly adopted by major pharmaceutical companies for the manufacture of active pharmaceutical ingredients (APIs). researchgate.net Automated platforms, which combine flow reactors with robotic handling and real-time analysis, can accelerate the discovery of new derivatives by rapidly screening different reagents and conditions. nih.gov The synthesis of complex molecules has been successfully automated, demonstrating the potential for applying this technology to intermediates like the title compound. nih.gov
Discovery of Unprecedented Reactivity Modes for the Compound
Beyond its established roles, future research may uncover novel reactivity patterns for this compound. This could involve leveraging the electronic interplay between its functional groups or exploring its behavior under unconventional reaction conditions.
Hypervalent Iodine Chemistry: The iodo-aryl moiety could serve as a precursor to hypervalent iodine reagents. These reagents are powerful oxidizing agents and can mediate a variety of unique chemical transformations, expanding the synthetic utility of the compound.
Photoredox Catalysis: The aryl iodide bond is susceptible to cleavage under photoredox conditions, opening avenues for radical-based reactions. This could enable novel C-C and C-heteroatom bond formations that are complementary to traditional transition-metal-catalyzed methods.
Domino Reactions: Designing one-pot sequences where a single trigger initiates a cascade of reactions is a highly efficient strategy. For example, a transformation at the iodophenyl group could be designed to trigger a subsequent reaction involving the ketone or dioxane moiety, rapidly building molecular complexity.
Dearomatization Reactions: Exploring reactions that disrupt the aromaticity of the iodophenyl ring could lead to the synthesis of complex three-dimensional scaffolds, a valuable strategy in drug discovery.
Design of Future Synthetic Targets Leveraging the Compound's Structural Features
The true value of a building block is demonstrated by the complexity and utility of the molecules that can be constructed from it. This compound is a versatile precursor for a range of high-value targets.
Pharmaceutical Agents: Its structure is a precursor for various pharmaceutical compounds. The dioxane can be deprotected to reveal an aldehyde for further modification, the ketone can be transformed into various functional groups, and the iodo-aryl group allows for the introduction of pharmacophores via cross-coupling. This makes it a valuable starting material for libraries of compounds to be screened for biological activity against targets such as cancer or inflammatory diseases.
Natural Product Synthesis: The 1,3-dioxane moiety can be a precursor to 1,3-diol units, which are common structural motifs in many natural products. researchgate.net The compound can therefore serve as a key starting material in the total synthesis of complex bioactive molecules.
Functional Materials: The iodinated aromatic ring can be used to incorporate the molecule into larger conjugated systems for applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone, and how are they experimentally determined?
- Answer : The compound’s molecular formula (C₁₃H₁₅IO₃) and molecular weight (346.16 g/mol) are foundational for experimental design. Predicted properties such as boiling point (416.9±30.0°C) and density (1.544±0.06 g/cm³) are derived from computational models like Quantitative Structure-Property Relationship (QSPR). Experimental validation involves differential scanning calorimetry (DSC) for thermal stability and gas chromatography-mass spectrometry (GC-MS) for purity analysis .
- Table :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 346.16 g/mol | Mass Spectrometry |
| Boiling Point | 416.9±30.0°C | QSPR Prediction |
| Density | 1.544±0.06 g/cm³ | Computational Modeling |
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A two-step approach is typical:
Iodination : 3'-Iodoacetophenone (CAS 14452-30-3) is synthesized via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid .
Dioxane Ring Formation : The dioxane moiety is introduced via acid-catalyzed cyclization of 1,3-diol precursors with ketones, using catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene .
- Key Considerations : Monitor regioselectivity during iodination using TLC and adjust reaction time to minimize di-iodinated byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural confirmation?
- Answer : Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility). Multi-technique validation is critical:
- NMR : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in electronic environments .
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., as in Acta Crystallogr. Sect. E protocols) to confirm bond angles and stereochemistry .
- Case Study : For iodinated analogs, discrepancies in aromatic proton splitting may indicate rotational barriers around the C–I bond, resolvable via variable-temperature NMR .
Q. What methodologies optimize the regioselectivity of iodine substitution in aromatic ketones like 3'-iodopropiophenone derivatives?
- Answer : Regioselectivity is influenced by directing groups and reaction conditions:
- Electrophilic Substitution : Use Lewis acids (e.g., FeCl₃) to enhance para-selectivity in iodination. Meta-substitution can occur if steric hindrance from the dioxane group dominates .
- Computational Tools : Employ molecular docking simulations to predict steric and electronic effects of the dioxane ring on the aromatic system .
- Experimental Validation : Compare HPLC retention times of isomeric byproducts under gradient elution conditions .
Q. How can the stability of the dioxane ring in this compound be assessed under varying pH conditions?
- Answer : Stability studies involve:
Hydrolytic Degradation : Incubate the compound in buffered solutions (pH 1–13) at 37°C.
Kinetic Analysis : Track ring-opening reactions via LC-MS to identify degradation products (e.g., diols or ketones).
Mechanistic Insight : Use Arrhenius plots to determine activation energy for hydrolysis, correlating with computational models of transition states .
Methodological Guidance
Q. What safety protocols are critical when handling iodinated aromatic compounds in the laboratory?
- Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with iodinated intermediates, which may exhibit photosensitivity .
- Waste Management : Collect iodine-containing waste separately in amber glass containers to avoid light-induced decomposition .
- Emergency Procedures : Use 5% sodium thiosulfate to neutralize iodine spills, followed by thorough rinsing .
Q. How should researchers design experiments to resolve conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Answer :
- Phase Solubility Studies : Measure solubility in solvent series (e.g., hexane → ethanol → DMSO) using UV-Vis spectroscopy at λmax of the iodophenyl group (~265 nm) .
- Computational Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) via COSMO-RS simulations to predict miscibility gaps .
- Validation : Cross-reference experimental solubility with computational predictions to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
